Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate

Description

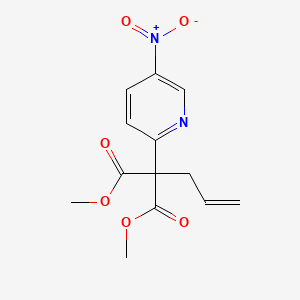

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a malonate derivative featuring an allyl group and a 5-nitro-2-pyridinyl substituent. This compound is structurally characterized by a central malonate core esterified with methyl groups, enabling versatile reactivity in organic synthesis. The allyl group facilitates participation in cycloaddition and metathesis reactions, while the electron-withdrawing nitro group on the pyridine ring enhances electrophilicity, making it a valuable intermediate in heterocyclic chemistry .

Synthesis of this compound typically involves alkylation or condensation reactions. For example, allylmalonate derivatives can be prepared via base-mediated alkylation of nitroalkenes or propargyl/allyl malonates, as demonstrated in the synthesis of analogous bicyclic isoxazoles . The 5-nitro-2-pyridinyl moiety is introduced through substitution or coupling reactions, with the nitro group often serving as a precursor for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-4-7-13(11(16)20-2,12(17)21-3)10-6-5-9(8-14-10)15(18)19/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFMSYXQYSLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration of the pyridine ring. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the malonate ester, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous acid or base.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-allyl-2-(5-amino-2-pyridinyl)malonate.

Reduction: Formation of 2-allyl-2-(5-nitro-2-pyridinyl)malonic acid.

Substitution: Formation of various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The malonate ester can also participate in enzyme inhibition by mimicking natural substrates, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Malonate Derivatives

*Calculated based on molecular formula C₁₂H₁₃N₂O₆.

Key Differences and Implications:

- Substituent Effects: The 5-nitro-2-pyridinyl group in the target compound enhances electrophilicity compared to nitroalkyl or simple pyridinyl substituents, enabling efficient participation in cycloaddition reactions. For example, nitrile oxide cycloadditions proceed with higher yields (up to 98%) in nitro-pyridinyl derivatives due to improved electronic activation . In contrast, nitroalkyl-substituted malonates (e.g., dimethyl 2-allyl-2-(2-nitro-1-phenylethyl)malonate) require stronger dehydrating agents like the Yamaguchi reagent .

- Ester Group Influence: Dimethyl esters (vs. diethyl) offer faster reaction kinetics in cyclization due to reduced steric hindrance . For instance, dimethyl derivatives achieve >90% yields in intramolecular cycloadditions under mild conditions, whereas diethyl analogs may require prolonged reaction times .

- Catalytic Activity: Allyl-substituted malonates exhibit superior performance in olefin metathesis. For example, diethyl 2,2-diallylmalonate demonstrates high catalytic activity in ring-closing metathesis (RCM) of cyclooctadiene, but the nitro-pyridinyl substituent in the target compound may introduce steric or electronic effects that modulate reactivity .

Biological Activity

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a malonate derivative characterized by the presence of an allyl group and a nitropyridine moiety. Its structural formula can be represented as:

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound involves several proposed mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to other malonate derivatives that have shown antibacterial properties.

- Antioxidant Activity : Preliminary studies suggest that compounds with nitro groups can exhibit antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases.

- Interaction with Cellular Targets : The nitropyridine group may facilitate interactions with various cellular receptors or enzymes, influencing cell signaling pathways related to proliferation and apoptosis.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a novel antimicrobial agent in treating resistant infections .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K562 (human leukemia) | 20 |

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

The selective cytotoxicity observed indicates a favorable therapeutic index, suggesting that this compound could be developed further for cancer treatment .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial properties of several malonate derivatives, including this compound. The results indicated a strong correlation between the presence of the nitropyridine moiety and increased antibacterial potency against resistant strains .

- Anticancer Research : In a separate investigation focusing on the anticancer potential of this compound, it was found to induce apoptosis in K562 cells via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.